

Application Notes and Protocols: SPECT Imaging for Siponimod CNS Distribution Studies

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Compound of Interest

Compound Name: Siponimod Fumarate

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Introduction

Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).^{[1][2]} Its therapeutic efficacy in progressive forms of multiple sclerosis is attributed to its ability to cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells.^{[3][4]} Understanding the CNS distribution of Siponimod is crucial for elucidating its mechanism of action and for the development of novel CNS-targeted therapies. Single-Photon Emission Computed Tomography (SPECT) is a powerful non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.^[5] This document provides detailed application notes and protocols for conducting SPECT imaging studies to investigate the CNS distribution of Siponimod using a validated radiolabeled analog.

Quantitative Data Summary

Preclinical studies in non-human primates (rhesus macaques) using the ¹²³I-radiolabeled Siponimod analog, [¹²³I]MS565, have provided key quantitative insights into the CNS penetration and distribution of Siponimod.^[1]

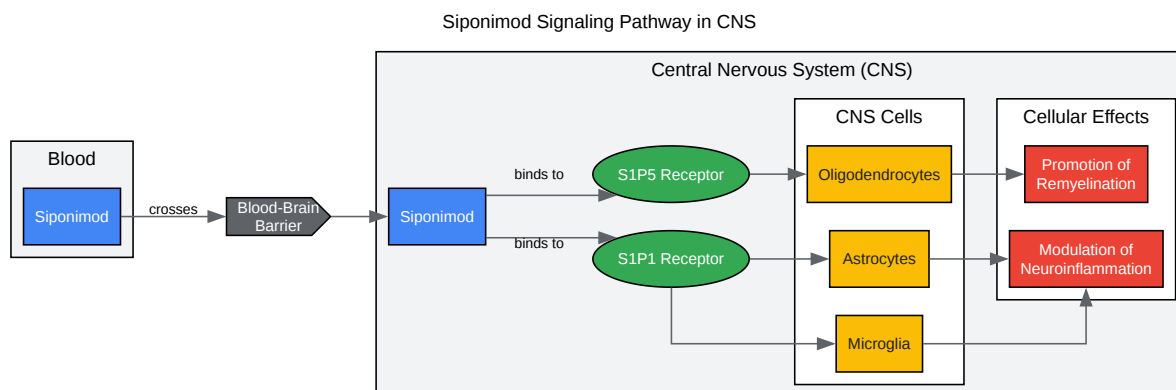
Parameter	Finding	Species	Reference
Brain/Blood Drug-Exposure Ratio (DER)	~6	Rhesus Macaque	[1]
Peak CNS Uptake	18-24 hours post-injection	Rhesus Macaque	
Regional Distribution	High uptake in cortical and thalamic areas	Rhesus Macaque	

Additionally, studies in rodents using quantitative whole-body autoradiography (QWBA) with [14C]siponimod have shown regional differences in CNS distribution.

Brain Region	Relative Exposure (AUClast tissue/blood ratio)	Species	Reference
Spinal cord (white matter)	23.2	Rat	
Cerebellum (white matter)	15.1	Rat	
Corpus callosum	12.9	Rat	
Medulla oblongata	12.4	Rat	

Signaling Pathway of Siponimod in the CNS

Siponimod acts as a functional antagonist at S1P1 and S1P5 receptors on various CNS cells, including astrocytes, oligodendrocytes, and microglia.[3][6] This interaction is believed to modulate neuroinflammation and promote remyelination.[6][7]



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Siponimod crosses the blood-brain barrier to interact with S1P1 and S1P5 receptors on CNS cells.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific experimental conditions and available equipment.

Radiolabeling of MS565 with Iodine-123

Objective: To prepare [123I]MS565 for SPECT imaging. This protocol is based on standard electrophilic radioiodination methods.

Materials:

- MS565 precursor
- Sodium [123I]iodide
- Iodogen®-coated reaction vials

- Phosphate buffer (0.1 M, pH 7.4)
- Ethyl acetate
- Sodium bisulfite solution
- HPLC system with a radioactivity detector
- Sep-Pak C18 cartridges

Procedure:

- Prepare an Iodogen®-coated vial by dissolving Iodogen® in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen.
- Add a solution of the MS565 precursor in ethanol to the Iodogen®-coated vial.
- Add sodium [123I]iodide in phosphate buffer to the vial.
- Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
- Quench the reaction by adding an aqueous solution of sodium bisulfite.
- Extract the radiolabeled product into ethyl acetate.
- Evaporate the organic solvent.
- Purify the [123I]MS565 using a semi-preparative HPLC system.
- The final product should be formulated in a sterile solution suitable for intravenous injection (e.g., saline with a small percentage of ethanol).
- Determine the radiochemical purity and specific activity of the final product.

Animal Preparation and SPECT/CT Imaging

Objective: To acquire SPECT/CT images of the CNS distribution of [123I]MS565 in a non-human primate.

Materials:

- Anesthetized non-human primate (e.g., Rhesus macaque)
- [123I]MS565 radiotracer
- Preclinical SPECT/CT scanner
- Anesthesia machine and monitoring equipment
- Intravenous catheter

Procedure:

- Anesthetize the animal following an approved institutional protocol.[8] Maintain anesthesia throughout the imaging procedure.[8]
- Place an intravenous catheter for radiotracer administration.
- Position the animal on the scanner bed. A stereotaxic frame may be used to minimize head motion.[8]
- Administer a single intravenous bolus of [123I]MS565.
- Perform a CT scan for anatomical co-registration and attenuation correction.
- Initiate dynamic or static SPECT acquisitions at multiple time points post-injection (e.g., 1, 6, 18, 24, 48 hours).
 - Suggested SPECT Parameters (Illustrative):
 - Collimator: High-resolution parallel-hole
 - Energy window: 159 keV \pm 10%
 - Matrix size: 128x128
 - Number of projections: 60-120 over 360°

- Acquisition time per projection: 30-60 seconds
- Monitor the animal's vital signs throughout the procedure.
- After the final scan, allow the animal to recover from anesthesia under veterinary supervision.

Image Reconstruction and Analysis

Objective: To reconstruct SPECT images and perform quantitative analysis of [^{123}I]MS565 uptake in the brain.

Software:

- Image reconstruction software (e.g., OSEM)
- Image analysis software (e.g., PMOD, MIMneuro)

Procedure:

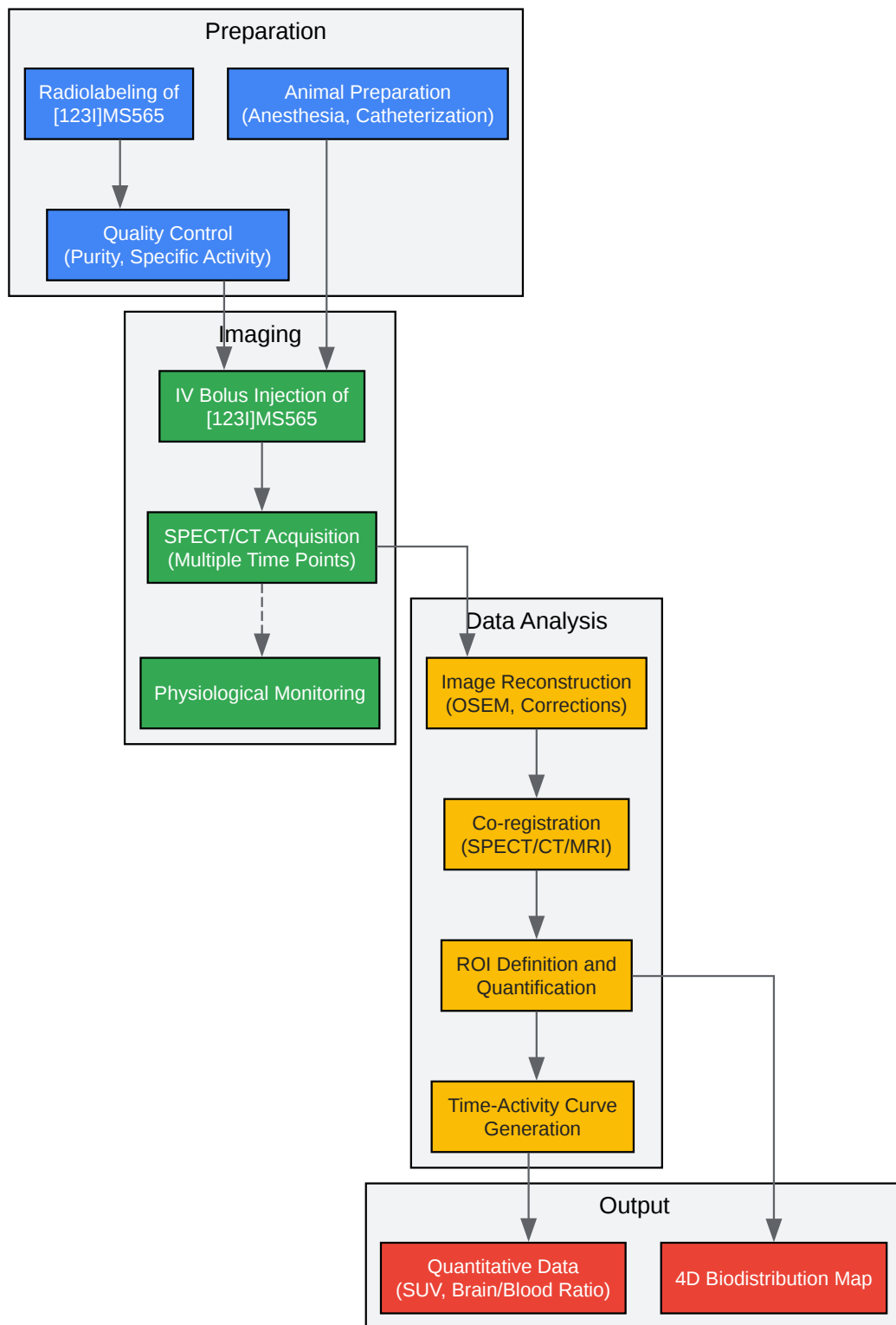
- Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with correction for attenuation (using the CT data), scatter, and radioactive decay.
- Co-register the SPECT images with the corresponding CT or a reference MRI scan.
- Define regions of interest (ROIs) on the anatomical images for various brain structures (e.g., cortex, thalamus, white matter) and a reference region (e.g., cerebellum).
- Calculate the radioactivity concentration in each ROI at each time point.
- Express the uptake as Standardized Uptake Value (SUV) or as a ratio to the reference region.
- Generate time-activity curves (TACs) for each ROI to visualize the kinetics of radiotracer uptake and clearance.

- Calculate the brain/blood ratio by measuring radioactivity in blood samples and the whole brain ROI.

Experimental Workflow

The overall workflow for a SPECT imaging study of Siponimod's CNS distribution is outlined below.

SPECT Imaging Workflow for Siponimod CNS Distribution

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Workflow from radiotracer synthesis to quantitative analysis of Siponimod's CNS distribution.

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